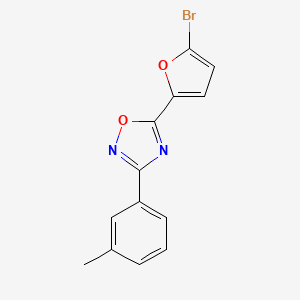
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a natural compound found in various plants and has been widely studied for its potential therapeutic properties. Xanthone has shown promise in the treatment of cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide varies depending on the specific therapeutic application. In cancer treatment, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide induces apoptosis by activating caspase enzymes and inhibiting the NF-κB pathway. In inflammation, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by blocking the NF-κB pathway. In microbial infections, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide disrupts the cell membrane and inhibits the growth of bacteria and fungi.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been shown to reduce cholesterol levels and improve glucose metabolism in animal models. Additionally, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in lab experiments is its wide range of potential therapeutic applications. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for research. However, one limitation of using N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to investigate the potential of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more studies are needed to explore the potential of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide as a natural alternative to traditional antimicrobial agents.
In conclusion, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide is a natural compound with a wide range of potential therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising compound for future research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide have been discussed in this paper.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide can be synthesized through various methods, including the reaction of salicylaldehyde with dimethylformamide dimethyl acetal followed by cyclization, or the reaction of o-cresol with phthalic anhydride followed by dehydration. The synthesis of N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been achieved through the use of microorganisms, such as fungi and bacteria.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide has been shown to have antimicrobial properties against various bacterial and fungal strains.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-14-11-12-20(25-2)17(13-14)23-22(24)21-15-7-3-5-9-18(15)26-19-10-6-4-8-16(19)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXYEXHNRMMVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5682046.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5682049.png)
![4-{[(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]non-7-yl]methyl}-N-methylbenzamide](/img/structure/B5682060.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5682061.png)
![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5682077.png)

![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)

![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)